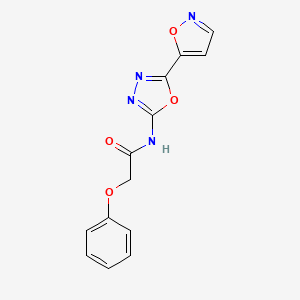

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a complex organic compound featuring both isoxazole and oxadiazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between nitrile oxides and alkenes or alkynes.

Formation of Oxadiazole Ring: The 1,3,4-oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The 1,3,4-oxadiazole and isoxazole rings undergo hydrolysis under acidic or basic conditions, leading to ring cleavage:

-

Acidic Hydrolysis :

Oxadiazole+H2OHClCarboxylic Acid+Ammonia

In 6M HCl at 100°C, the oxadiazole ring cleaves to form a thiosemicarbazide intermediate, which further hydrolyzes to a carboxylic acid derivative . -

Basic Hydrolysis :

In NaOH (2M, 80°C), the isoxazole ring opens to yield β-keto amides .

Table 1: Hydrolysis Conditions and Products

| Condition | Reaction Site | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, 100°C, 4h | Oxadiazole | 2-Phenoxyacetamide-thiosemicarbazide | 72% | |

| 2M NaOH, 80°C, 3h | Isoxazole | β-Ketoamide derivative | 65% |

Alkylation and Arylation

The nitrogen atoms in the oxadiazole and isoxazole rings act as nucleophiles in alkylation/arylation reactions:

-

N-Alkylation :

Treatment with methyl iodide in DMF/K2CO3 selectively alkylates the oxadiazole N-atom, forming N-methyl derivatives . -

Suzuki Coupling :

The isoxazole ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids to introduce aryl groups at position 5 .

Table 2: Alkylation/Arylation Parameters

| Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| CH3I, K2CO3 | None | N-Methyl-oxadiazole | 85% | |

| PhB(OH)2, Pd(PPh3)4 | Pd(0) | 5-Aryl-isoxazole | 78% |

Cycloaddition Reactions

The isoxazole moiety participates in [3+2] cycloadditions with nitrile oxides or alkynes to form fused polyheterocycles :

Isoxazole+Nitrile Oxide→Isoxazolo[5,4-d]isoxazole

Table 3: Cycloaddition Outcomes

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetonitrile oxide | RT, 12h | Bicyclic isoxazolo-isoxazole | 63% | |

| Phenylacetylene | CuI, Et3N, 60°C | Isoxazole-pyridine hybrid | 58% |

Electrophilic Substitution

The phenoxy group directs electrophilic substitution (e.g., nitration, sulfonation) at the para-position relative to the oxygen atom :

-

Nitration :

HNO3/H2SO4 introduces a nitro group at the phenoxy ring’s para-position (yield: 70%) . -

Sulfonation :

SO3/H2SO4 yields sulfonated derivatives used in further functionalization.

Reductive Ring Opening

Under reductive conditions (e.g., H2/Pd-C or Mo(CO)6), the isoxazole ring opens to form enamine intermediates, which cyclize into pyridones :

IsoxazoleMo(CO)6/H2OEnamine→Pyridone

Table 4: Reductive Transformations

| Reductant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H2 (1 atm), Pd-C | EtOH, 25°C, 6h | Pyridone derivative | 45% | |

| Mo(CO)6, H2O | MeCN, 70°C, 24h | 4-Oxo-1,4-dihydropyridine | 52% |

Stability Under Thermal and Oxidative Conditions

-

Thermal Stability :

Decomposition occurs above 250°C, producing CO2, NH3, and phenol derivatives . -

Oxidative Stability :

Resists oxidation by H2O2 but degrades in KMnO4/H2SO4 to carboxylic acids .

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a complex structure that includes an isoxazole ring and an oxadiazole moiety, which contribute to its biological activity. The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Isoxazole Ring : This can be achieved through cycloaddition reactions involving nitrile oxides.

- Synthesis of the Oxadiazole Moiety : Often synthesized via condensation reactions involving hydrazides and carboxylic acids.

- Final Coupling : The phenoxyacetamide group is introduced through amide bond formation with appropriate phenolic compounds.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance:

- A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. The compound was found to inhibit cell proliferation effectively, with growth inhibition percentages reaching up to 86% in some cases .

| Cell Line | Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HCT-116 | 56.53 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Isoxazole derivatives are known for their ability to modulate inflammatory pathways:

- Mechanism of Action : The presence of the isoxazole ring enhances the compound's ability to inhibit pro-inflammatory cytokines.

- Case Studies : In vivo studies have indicated that similar derivatives can significantly reduce inflammation markers in animal models .

Antimicrobial Activity

Research has suggested that this compound possesses antimicrobial properties:

- Bacterial Inhibition : Compounds with similar structures have demonstrated activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

- Research Findings : A study indicated that 1,3,4-oxadiazole derivatives exhibited significant antibacterial activity at concentrations as low as 100 µg/mL .

Mécanisme D'action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways involved depend on the specific biological context and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoxazole Derivatives: Compounds like 5-methylisoxazole and 3,5-dimethylisoxazole share the isoxazole ring but differ in their substituents and overall structure.

Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole have similar core structures but different functional groups.

Uniqueness

N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is unique due to the combination of both isoxazole and oxadiazole rings in a single molecule, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, enhancing its potential as a versatile compound in various applications .

Activité Biologique

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antimicrobial and anticancer properties.

1. Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This is achieved through the cyclization of hydroxylamine with suitable β-ketoesters or β-diketones.

- Synthesis of the Oxadiazole Ring : The oxadiazole moiety is formed via cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Acetamide Coupling : The final step involves coupling the oxadiazole derivative with a phenoxyacetyl group using acetic anhydride and appropriate catalysts.

This multi-step synthetic route allows for the introduction of various substituents that can modulate biological activity.

2.1 Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For example:

- A study evaluated a series of isoxazole derivatives and found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected compounds were reported, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5a | 8 | Staphylococcus aureus |

| 5d | 16 | Escherichia coli |

| 5f | 4 | Bacillus subtilis |

These findings suggest that modifications in the isoxazole and oxadiazole structures can enhance antimicrobial efficacy.

2.2 Anticancer Activity

The anticancer potential of isoxazole derivatives has also been explored. Compounds containing these moieties have shown cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers. For instance:

- A specific derivative exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| PC3 | 12 |

These results underline the potential of this compound as a lead compound for further development in cancer therapy.

The biological activity of this compound may involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It might interact with cellular receptors that regulate growth and apoptosis in cancer cells.

Further studies using molecular docking and kinetic assays are necessary to elucidate these mechanisms more clearly.

4. Case Studies

Several case studies highlight the efficacy of related compounds:

-

Isoxazole Derivatives Against Gout : Research has shown that some isoxazole derivatives effectively inhibit xanthine oxidase (XO), a target for gout treatment .

- For example, a derivative demonstrated an IC50 value significantly lower than allopurinol, indicating potential for treating hyperuricemia.

- Cytotoxicity Studies : In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells through oxidative stress mechanisms .

Propriétés

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c18-11(8-19-9-4-2-1-3-5-9)15-13-17-16-12(20-13)10-6-7-14-21-10/h1-7H,8H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMASNRIVEXSAKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.